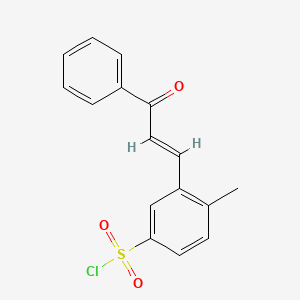

![molecular formula C17H19N7O3 B2928410 6-(4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2320889-99-2](/img/structure/B2928410.png)

6-(4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines . It has been synthesized and evaluated for its potential as an antidiabetic, anticancer, and antioxidant agent .

Synthesis Analysis

The synthesis of this compound involves the use of IR, 1H, 13C NMR, and mass spectral data . The structure of the compound was confirmed by single-crystal X-ray diffraction (SXRD) .Molecular Structure Analysis

The molecular structure of the compound was characterized using 1H NMR, 13C NMR, and HR-MS . The structure was further confirmed by single-crystal X-ray diffraction .Chemical Reactions Analysis

The compound has shown significant α-glucosidase inhibition activity, with IC50 values of 20.12±0.19 µM, 21.55±0.46 µM, and 24.92±0.98 µM . It also exhibited potent anticancer activity against A549 (human lung carcinoma) cell line with IC50 values of 3.64 µM, 4.73 µM, and 4.56 µM .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are characterized by 1H NMR, 13C NMR, and HR-MS . Further details about its solubility, melting point, and other physical properties are not available in the current literature.Scientific Research Applications

Heterocyclic Transformations and Synthetic Applications

A study by Singh, Aggarwal, and Kumar (1992) demonstrates the synthetic utility of heterocyclic compounds similar to the queried chemical, showing transformations under phase-transfer catalytic conditions to yield substituted uracils and pyrimidines, which are crucial in medicinal chemistry (Harjit Singh, P. Aggarwal, & Subodh Kumar, 1992).

Marine-Derived Compounds with Biological Activities

Research by Wang et al. (2013) on marine-derived actinomycete Streptomyces sp. highlights the isolation of novel diketopiperazine derivatives showing modest antiviral activities, indicating the potential for discovering new bioactive compounds from natural sources (Pei-Pei Wang et al., 2013).

Antagonist Activity for Therapeutic Applications

A paper by Watanabe et al. (1992) explores bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with significant 5-HT2 antagonist activity, suggesting potential therapeutic applications in treating psychological disorders (Y. Watanabe et al., 1992).

Luminescent Properties and Electron Transfer

Gan et al. (2003) synthesized novel naphthalimide compounds with piperazine substituents, studying their luminescent properties and photo-induced electron transfer, contributing to the development of fluorescent probes and materials science (Jiaan Gan et al., 2003).

Anti-inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, which could lead to the development of new therapeutic agents (A. Abu‐Hashem et al., 2020).

Cocrystal Engineering for Drug Design

Research by Gerhardt and Egert (2015) on cocrystals involving chlorouracil and triazine derivatives emphasizes the importance of hydrogen and halogen bonds in drug design, offering insights into the molecular interactions critical for pharmaceutical formulations (Valeska Gerhardt & E. Egert, 2015).

Future Directions

The compound has shown promising results as an antidiabetic, anticancer, and antioxidant agent . Future research could focus on further optimizing its synthesis, studying its mechanism of action in more detail, and conducting comprehensive toxicological studies. Clinical trials could also be considered to evaluate its therapeutic potential in humans.

properties

IUPAC Name |

6-[4-[2-(benzotriazol-1-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O3/c1-21-15(25)10-14(18-17(21)27)22-6-8-23(9-7-22)16(26)11-24-13-5-3-2-4-12(13)19-20-24/h2-5,10H,6-9,11H2,1H3,(H,18,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZZIJHKMDMYEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)CN3C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2928338.png)

![1-(2-methylbenzyl)-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2928342.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2928343.png)

![4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B2928347.png)